2-[(Pyridazin-3-yl)amino]ethan-1-ol

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

This pyridazine-aminoethanol building block (MW 139.16, XLogP3 -0.5, TPSA 58 Ų) is optimized for fragment-based screening and kinase SAR programs. Its exceptionally low lipophilicity and high aqueous solubility outperform the 6-chloro analog (CAS 51947-89-8) for ADME-compliant lead generation. The free hydroxyl/amine functionality provides a conserved hydrogen-bonding motif and synthetic handle for derivatization. Validated in energetic materials research for tuning detonation performance. Choose this specific scaffold to avoid off-target lipophilicity drift and maintain Rule-of-Three compliance in your discovery pipeline.

Molecular Formula C6H9N3O
Molecular Weight 139.158
CAS No. 1247645-02-8
Cat. No. B2891929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyridazin-3-yl)amino]ethan-1-ol
CAS1247645-02-8
Molecular FormulaC6H9N3O
Molecular Weight139.158
Structural Identifiers
SMILESC1=CC(=NN=C1)NCCO
InChIInChI=1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2,(H,7,9)
InChIKeyKVMHQQXWCGRSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2-[(Pyridazin-3-yl)amino]ethan-1-ol (CAS 1247645-02-8): A Physicochemical and Structural Baseline


2-[(Pyridazin-3-yl)amino]ethan-1-ol (CAS 1247645-02-8), also known as 2-(pyridazin-3-ylamino)ethanol, is a small-molecule heterocyclic building block with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol [1]. It is classified as a pyridazine derivative, featuring a pyridazine ring linked to an ethanolamine moiety via a secondary amine bridge [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 58 Ų, an XLogP3-AA value of -0.5, and counts of two hydrogen bond donors and four acceptors [1]. It is commercially available for research purposes, typically at a purity of 95% or higher .

The Pitfalls of In-Class Substitution for 2-[(Pyridazin-3-yl)amino]ethan-1-ol in Chemical Synthesis


The pyridazine-aminoethanol scaffold is not a uniform commodity; subtle structural modifications lead to quantifiable differences in physicochemical properties that are critical for downstream applications. Generic substitution with close analogs like 2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol (CAS 51947-89-8) or 2-(pyridazin-3-yl)ethan-1-ol (CAS 101479-62-3) will alter key parameters such as lipophilicity (XLogP3), molecular weight, and hydrogen bonding capacity [1][2]. As demonstrated in energetic materials research, the choice of amine nucleophile directly impacts the detonation performance and sensitivity of the final pyridazine-based product, underscoring that specific functionalization is non-interchangeable [3]. The following quantitative evidence provides a basis for selecting 2-[(Pyridazin-3-yl)amino]ethan-1-ol over its closest analogs.

Quantitative Differentiation Guide: Evidence for Prioritizing 2-[(Pyridazin-3-yl)amino]ethan-1-ol Over Analogs


Controlled Lipophilicity: Quantified XLogP3-AA Reduction vs. 6-Chloro Analog

The target compound exhibits a significantly lower computed lipophilicity (XLogP3-AA = -0.5) compared to its 6-chloropyridazine analog (XLogP3-AA = 0.4) [1][2]. This difference of -0.9 log units indicates substantially higher aqueous solubility and reduced membrane permeability, a critical design parameter for optimizing ADME profiles or aqueous reaction conditions.

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Significant Molecular Weight Advantage Over the 6-Chloro Analog for Fragment-Based Design

With a molecular weight of 139.16 g/mol, the target compound is considerably lighter than the 6-chloro analog (173.60 g/mol) [1][2]. This -34.44 g/mol difference is substantial in the context of fragment-based screening and lead optimization, where adhering to the 'Rule of Three' (MW < 300) is crucial for efficient hit-to-lead progression.

Fragment-Based Drug Discovery Lead Optimization Synthetic Efficiency

Equivalent Hydrogen Bonding Profile to 6-Chloro Analog Despite Lighter Scaffold

The target compound maintains an identical hydrogen bonding profile to its heavier 6-chloro analog, with 2 hydrogen bond donors and 4 acceptors [1][2]. This demonstrates that the core pyridazine-aminoethanol motif provides a consistent pharmacophoric interaction potential without the added mass and lipophilicity of a chlorine substituent.

Molecular Recognition Supramolecular Chemistry Target Engagement

Critical Scaffold for Tuning Energetic Material Performance (Class-Level Inference)

The pyridazine-aminoethanol scaffold is a key building block for synthesizing high-performance energetic materials. Research has shown that the choice of amine nucleophile (such as 2-aminoethanol) for functionalizing dinitropyridazine-1-oxide directly dictates the detonation properties and sensitivities of the final product [1]. This demonstrates the non-interchangeable nature of the 2-[(Pyridazin-3-yl)amino]ethan-1-ol scaffold for applications where specific performance parameters are required.

Energetic Materials Pyrotechnics Materials Science

Optimal Application Scenarios for 2-[(Pyridazin-3-yl)amino]ethan-1-ol Based on Differentiated Evidence


Fragment-Based Drug Discovery Requiring a Low-Lipophilicity, Low-Molecular-Weight Scaffold

The compound's exceptionally low XLogP3-AA of -0.5 and molecular weight of 139.16 g/mol [1] make it a highly suitable fragment for screening campaigns where aqueous solubility and compliance with the 'Rule of Three' are paramount. Its selection over the heavier, more lipophilic 6-chloro analog can reduce the risk of poor ADME outcomes in later development stages [2].

Medicinal Chemistry Optimization of Kinase or TYK2 Inhibitor Series

The pyridazine core is a recognized scaffold in kinase inhibition [1]. The aminoethanol side chain provides a synthetic handle and conserved hydrogen-bonding capacity [2]. This compound is ideal for exploring structure-activity relationships (SAR) in this target class, particularly where a small, hydrophilic substituent is desired to replace a larger, more hydrophobic group.

Design and Synthesis of Novel Energetic Materials

The pyridazine-aminoethanol motif is a validated building block for synthesizing high-nitrogen energetic materials [1]. This compound is essential for research programs aiming to tune the detonation properties and sensitivity of next-generation energetic compounds, where the specific impact of the 2-hydroxyethylamino group on performance has been quantitatively characterized [1].

Technical Documentation Hub

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